Tetrabenazine methanesulfonate
Overview
Description
Tetrabenazine methanesulfonate is a derivative of tetrabenazine, a drug primarily used for the symptomatic treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . This compound is known for its ability to deplete monoamines like dopamine, serotonin, and norepinephrine from nerve terminals, making it effective in managing various neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabenazine methanesulfonate involves the methanesulfonation of tetrabenazine. Tetrabenazine itself is synthesized through a series of steps that include the formation of a hexahydrobenzoquinolizine core, followed by functional group modifications . The methanesulfonation process typically involves the reaction of tetrabenazine with methanesulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrabenazine methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert the compound back to its reduced form.
Substitution: Methanesulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Tetrabenazine methanesulfonate has a wide range of scientific research applications:
Mechanism of Action
Tetrabenazine methanesulfonate exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for transporting neurotransmitters from the cytosol into synaptic vesicles . By inhibiting VMAT2, the compound depletes monoamines like dopamine, serotonin, and norepinephrine from nerve terminals, reducing their availability for neurotransmission . This mechanism is particularly effective in managing hyperkinetic movement disorders .
Comparison with Similar Compounds
Similar Compounds
Valbenazine: Another VMAT2 inhibitor used for the treatment of tardive dyskinesia.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
Tetrabenazine methanesulfonate is unique due to its specific methanesulfonate modification, which may confer distinct pharmacological properties compared to its analogs . This modification can affect the compound’s solubility, stability, and bioavailability, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.CH4O3S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-5(2,3)4/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H3,(H,2,3,4)/t14-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDADYXNUCMTQG-DMLYUBSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230302 | |
Record name | Tetrabenazine methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
804-53-5 | |
Record name | Tetrabenazine methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABENAZINE METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X57I1N37U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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